molecular formula C14H18N2O3S B2759583 2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid CAS No. 1213989-74-2

2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2759583
CAS No.: 1213989-74-2
M. Wt: 294.37
InChI Key: OZDHNYPDYFMVKR-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound characterized by its unique thiazolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a thiazolidine ring, an acetamidophenyl group, and a carboxylic acid functional group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid typically involves a multi-step process:

    Formation of the Thiazolidine Ring: The initial step often involves the reaction of a suitable thiol with a carbonyl compound to form the thiazolidine ring. For instance, 2-amino-2-methyl-1-propanol can react with carbon disulfide and an alkyl halide under basic conditions to form the thiazolidine ring.

    Introduction of the Acetamidophenyl Group: The acetamidophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-acetamidophenyl halide with the thiazolidine intermediate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines with different substituents using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nitric acid for nitration, halogens for halogenation; reactions are carried out in the presence of a catalyst like sulfuric acid for nitration or iron for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Nitrated or halogenated acetamidophenyl derivatives.

Scientific Research Applications

2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and antimicrobial agents.

    Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

    Pathways Involved: It can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetamidophenyl)-1,3-thiazolidine-4-carboxylic acid: Lacks the dimethyl substitution on the thiazolidine ring.

    2-(4-acetamidophenyl)-5-methyl-1,3-thiazolidine-4-carboxylic acid: Has only one methyl group on the thiazolidine ring.

Uniqueness

2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of two methyl groups on the thiazolidine ring, which can influence its steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

IUPAC Name

2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-8(17)15-10-6-4-9(5-7-10)12-16-11(13(18)19)14(2,3)20-12/h4-7,11-12,16H,1-3H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDHNYPDYFMVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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